4-(Dibromomethyl)-benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dibromomethyl)-benzoic Acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a dibromomethyl group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dibromomethyl)-benzoic Acid typically involves the bromination of 4-methylbenzoic acid. The process begins with the conversion of 4-methylbenzoic acid to 4-(bromomethyl)-benzoic acid, followed by further bromination to introduce the second bromine atom, resulting in this compound. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with the reactions carried out under controlled temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Dibromomethyl)-benzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both bromine atoms.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the dibromomethyl group can yield the corresponding methyl or methylene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed:
Substitution: Formation of substituted benzoic acids or benzyl derivatives.
Oxidation: Formation of 4-carboxybenzoic acid or 4-formylbenzoic acid.
Reduction: Formation of 4-methylbenzoic acid or 4-methylenebenzoic acid.
Wissenschaftliche Forschungsanwendungen
4-(Dibromomethyl)-benzoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Dibromomethyl)-benzoic Acid involves its interaction with molecular targets through its reactive dibromomethyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
4-(Bromomethyl)-benzoic Acid: A precursor in the synthesis of 4-(Dibromomethyl)-benzoic Acid, with one less bromine atom.
4-Methylbenzoic Acid: The starting material for the synthesis, lacking the bromine substituents.
4-(Chloromethyl)-benzoic Acid: Similar in structure but with chlorine atoms instead of bromine.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which impart distinct reactivity and properties compared to its mono-brominated or chlorinated analogs. This makes it a valuable compound for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C8H6Br2O2 |
---|---|
Molekulargewicht |
293.94 g/mol |
IUPAC-Name |
4-(dibromomethyl)benzoic acid |
InChI |
InChI=1S/C8H6Br2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H,11,12) |
InChI-Schlüssel |
GYHZVVHHQIWESJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(Br)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.